JMV 449 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

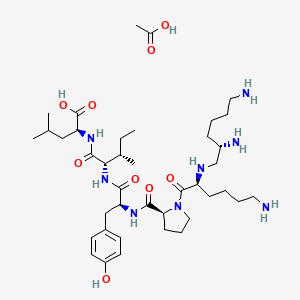

acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZBOKEQASLBT-ULBMXYNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JMV 449 Acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 acetate is a potent and metabolically stable synthetic peptide that acts as an agonist at neurotensin receptors.[1] Structurally, it is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13).[2][3] This modification, specifically the replacement of the peptide bond between the first two lysine residues with a reduced ψ(CH2NH) bond, confers significant resistance to degradation by peptidases.[2][3] This enhanced stability contributes to its prolonged and potent in vivo effects, which include analgesic, hypothermic, and neuroprotective properties.[1][2][3][4] This document provides an in-depth overview of the mechanism of action of JMV 449, detailing its interaction with the neurotensin receptor, the subsequent signaling cascades, and a summary of its key pharmacological effects, supported by quantitative data and generalized experimental methodologies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the potency and efficacy of JMV 449 in various experimental models.

| Parameter | Value | Species/Tissue | Assay | Reference |

| IC50 | 0.15 nM | Neonatal Mouse Brain | Inhibition of [125I]-Neurotensin Binding | [1] |

| EC50 | 1.9 nM | Guinea Pig Ileum | Contraction Assay | [1] |

| Relative Potency | ~3 times more potent than neurotensin | Mouse Brain Membranes | Binding Affinity | [2][3] |

Core Mechanism of Action: Neurotensin Receptor Activation

The primary mechanism of action of JMV 449 is its function as a potent agonist at the neurotensin type 1 receptor (NTS1), a G protein-coupled receptor (GPCR).[1][2][5][6] Upon binding to the NTS1 receptor, JMV 449 induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. The NTS1 receptor is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream effector pathways.[1][2][4]

Signaling Pathways

Activation of the NTS1 receptor by an agonist like JMV 449 leads to the engagement of several key signaling pathways:

-

Gαq Pathway: This is a major pathway activated by the NTS1 receptor. Gαq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

Gαi/o Pathway: The NTS1 receptor also couples to inhibitory G proteins (Gαi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

-

ERK1/2 Activation: A significant downstream consequence of NTS1 receptor activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is complex and appears to be mediated by both Gαq/PKC-dependent and Gαi/o-dependent pathways.[1]

-

β-Arrestin Recruitment: Like many GPCRs, the activated NTS1 receptor also recruits β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[1]

This compound Signaling Pathway

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the activity of JMV 449. These are based on standard pharmacological assays and may not reflect the exact protocols used in the cited literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50) of JMV 449 for the neurotensin receptor.

-

Membrane Preparation: Homogenize neonatal mouse brains in a cold buffer and centrifuge to pellet the cell membranes containing the neurotensin receptors. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled neurotensin analogue (e.g., [125I]-Neurotensin), and varying concentrations of unlabeled JMV 449.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of JMV 449. The concentration of JMV 449 that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the functional potency (EC50) of JMV 449 by assessing its ability to induce smooth muscle contraction.

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.

-

Drug Addition: Add cumulative concentrations of JMV 449 to the organ bath.

-

Response Measurement: Record the isometric contractions of the ileum segment using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the concentration of JMV 449. The concentration that produces 50% of the maximum effect is the EC50 value.

Experimental Workflow for Guinea Pig Ileum Contraction Assay

Conclusion

This compound is a potent, metabolically stable neurotensin receptor agonist with a well-defined mechanism of action centered on the activation of the NTS1 receptor. Its ability to engage multiple G protein-coupled signaling pathways, particularly the Gαq and Gαi/o pathways, leads to a cascade of intracellular events that culminate in its characteristic physiological effects. The quantitative data from binding and functional assays confirm its high potency. The enhanced stability of JMV 449 compared to endogenous neurotensin makes it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound for the development of novel therapeutics targeting this pathway.

References

- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neurotensin - Wikipedia [en.wikipedia.org]

JMV 449 Acetate: A Technical Guide to Neurotensin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurotensin receptor binding affinity of JMV 449 acetate. It is designed to be a core resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Data Presentation: Neurotensin Receptor Binding Affinity

JMV 449 is a potent and metabolically stable agonist for neurotensin receptors.[1][2] Its binding affinity has been characterized primarily through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptors. The most frequently cited value is the half-maximal inhibitory concentration (IC50) against the binding of [125I]-labeled neurotensin ([125I]-NT) in neonatal mouse brain homogenates. This tissue preparation contains a mixed population of neurotensin receptor subtypes.

| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |

| JMV 449 | IC50 | 0.15 nM | Neonatal Mouse Brain Homogenate | [125I]-Neurotensin | [1][2] |

Experimental Protocols: Radioligand Competition Binding Assay

The following is a representative protocol for a radioligand competition binding assay to determine the IC50 value of a test compound like JMV 449 for neurotensin receptors, based on standard methodologies in the field.

Objective: To determine the concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-Neurotensin to neurotensin receptors in a given tissue or cell preparation.

Materials:

-

Test Compound: this compound

-

Radioligand: [125I]-Neurotensin

-

Receptor Source: Neonatal mouse brain membrane homogenate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize neonatal mouse brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 10-20 µg per assay tube.

-

Assay Setup: In a series of microcentrifuge tubes, add the following in order:

-

Assay buffer

-

Increasing concentrations of JMV 449 (e.g., 10-12 M to 10-6 M) or vehicle for total binding tubes.

-

A high concentration of unlabeled neurotensin for non-specific binding tubes.

-

A fixed concentration of [125I]-Neurotensin (typically at or below its Kd value).

-

The membrane homogenate.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of JMV 449.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Neurotensin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The two primary subtypes, NTS1 and NTS2, have distinct although sometimes overlapping signaling pathways.

Caption: NTS1 Receptor Signaling Pathway.

Caption: NTS2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

References

JMV 449 Acetate: A Technical Guide to its Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway activation by JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist. This document details the mechanism of action, downstream signaling cascades, and provides relevant quantitative data and experimental protocols for researchers in pharmacology and drug development.

JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). Its enhanced stability compared to the endogenous ligand makes it a valuable tool for studying the physiological and pathological roles of neurotensin receptor activation.

Core Mechanism: Activation of Neurotensin Receptors

JMV 449 exerts its biological effects by acting as a high-affinity agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway activated by JMV 449 through NTS1 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC).

Signaling Pathway Diagram

JMV 449 Acetate: A Technical Guide to its Biological Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). It functions as a high-affinity agonist for neurotensin receptors, primarily the neurotensin receptor 1 (NTSR1). This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its mechanism of action, downstream signaling pathways, and significant physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the neurotensinergic system.

Introduction

Neurotensin is a 13-amino acid neuropeptide with a wide range of biological activities in both the central nervous system and peripheral tissues. Its effects are mediated by a family of G protein-coupled receptors (GPCRs), with NTSR1 being the high-affinity receptor responsible for most of its physiological actions. This compound was developed as a more stable and potent analog of the active fragment of neurotensin, making it a valuable tool for studying the roles of the neurotensin system.

Mechanism of Action: Potent Agonism at Neurotensin Receptors

This compound exerts its biological effects by binding to and activating neurotensin receptors. It exhibits high affinity for these receptors, as demonstrated by its low nanomolar and sub-nanomolar inhibition constants (IC50) in radioligand binding assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with neurotensin receptors.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-neurotensin binding to neonatal mouse brain membranes | [1][2] |

| EC50 | 1.9 nM | Contraction of guinea-pig ileum | [1][2] |

Table 1: In Vitro Activity of this compound

| Effect | Dose | Animal Model | Route of Administration | Reference |

| Analgesia | 120 pmol/mouse | Male Swiss albino mice | Intracerebroventricular (i.c.v.) | [1] |

| Hypothermia | Not specified | Mouse | Intracerebroventricular (i.c.v.) | [1] |

| Neuroprotection | 0.6 nmol | Mouse model of permanent middle cerebral artery occlusion | Intracerebroventricular (i.c.v.) |

Table 2: In Vivo Effects of this compound

Signaling Pathways

Upon binding to NTSR1, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to the Gq family of G proteins.

NTSR1-Mediated Gq Signaling Pathway

Activation of the Gq protein by the JMV 449-bound NTSR1 initiates a well-defined signaling cascade, as depicted in the diagram below.

Downstream MAPK/ERK Pathway Activation

The activation of Protein Kinase C (PKC) can further lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating cell proliferation and survival.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological functions of this compound.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of this compound for neurotensin receptors using a competition binding assay with radiolabeled neurotensin.

Methodology:

-

Membrane Preparation: Homogenize neonatal mouse brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In assay tubes, combine the brain membrane preparation, a fixed concentration of [¹²⁵I]-neurotensin, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled neurotensin instead of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-neurotensin against the logarithm of the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the functional potency of this compound by assessing its ability to induce contraction of the guinea pig ileum smooth muscle, which expresses neurotensin receptors.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut the ileum into segments of 2-3 cm.[3]

-

Organ Bath Setup: Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[2][4] Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[5]

-

Drug Administration: After equilibration, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the contractile responses using a data acquisition system.

-

Data Analysis: Plot the magnitude of the contraction against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value and the maximum contractile effect (Emax).

In Vivo Assessment of Analgesia and Hypothermia in Mice

This protocol outlines the procedure for administering this compound via intracerebroventricular (i.c.v.) injection to assess its central effects on nociception and body temperature.

Methodology:

-

Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Intracerebroventricular Injection: Secure the anesthetized mouse in a stereotaxic frame. Make a small incision in the scalp to expose the skull. Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of this compound solution into the lateral ventricle at specific stereotaxic coordinates.[6][7]

-

Hypothermia Measurement: Measure the core body temperature of the mouse at regular intervals before and after the i.c.v. injection using a rectal probe.

-

Analgesia Assessment (Tail-flick test): At various time points post-injection, assess the nociceptive threshold by applying a heat source to the mouse's tail and measuring the latency to tail withdrawal. An increase in latency indicates an analgesic effect.

-

Data Analysis: Compare the changes in body temperature and tail-flick latency in JMV 449-treated mice to those in vehicle-treated control mice.

Physiological Effects

The potent agonism of this compound at neurotensin receptors translates into several significant physiological effects, particularly within the central nervous system.

-

Hypothermia: Central administration of this compound induces a profound and long-lasting decrease in body temperature.[1]

-

Analgesia: this compound exhibits potent analgesic properties, as demonstrated in various animal models of pain.[1]

-

Neuroprotection: Studies have shown that this compound can confer neuroprotection in models of ischemic brain injury.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the neurotensin system. Its high potency, metabolic stability, and well-characterized biological activities make it an invaluable compound for in vitro and in vivo studies. This technical guide provides a foundational understanding of its biological functions, the underlying signaling mechanisms, and the experimental protocols for its characterization, which can aid researchers and drug developers in their exploration of neurotensin receptor-targeted therapeutics.

References

- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guinea Pig Ileum [sheffbp.co.uk]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. Guinea Pig Ileum [sheffbp.co.uk]

- 5. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

JMV 449 Acetate: A Technical Guide to a Potent Neurotensin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable neurotensin (NT) analog that has garnered significant interest within the scientific community. As a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 exhibits a range of pronounced physiological effects, including the induction of hypothermia, analgesia, and neuroprotection. Its modified peptide structure, featuring a reduced peptide bond, confers enhanced resistance to enzymatic degradation, making it a valuable tool for investigating the physiological roles of the neurotensin system and a potential lead compound in drug development. This technical guide provides a comprehensive overview of this compound, including its core pharmacological data, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

JMV 449 is a pseudopeptide analog of the C-terminal fragment of neurotensin, NT(8-13). Its structure incorporates a reduced peptide bond [CH2-NH] between the first two lysine residues, which significantly increases its stability.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C40H70N8O9 | [3] |

| Molecular Weight | 807.03 g/mol | [3] |

| Sequence | H-Lys-ψ(CH2NH)-Lys-Pro-Tyr-Ile-Leu-OH | [2] |

| CAS Number | 141863-45-8 | [3] |

Pharmacological Activity:

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.15 nM | Inhibition of [125I]-Neurotensin binding to neonatal mouse brain homogenates | [3] |

| EC50 | 1.9 nM | Contraction of guinea pig ileum | [3] |

Experimental Protocols

Radioligand Binding Assay for Neurotensin Receptor Affinity

This protocol is adapted from the methodologies used to characterize neurotensin receptor ligands.

Objective: To determine the binding affinity (IC50) of this compound for neurotensin receptors using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]-Neurotensin or [¹²⁵I]-Neurotensin

-

Tissue Preparation: Neonatal mouse brain homogenates or cells expressing the neurotensin receptor (e.g., HT-29 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 100 µg/mL).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Competitor: this compound.

-

Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize neonatal mouse brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled neurotensin (1 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Workflow for Radioligand Binding Assay:

References

- 1. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced peptide bond pseudopeptide analogues of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of JMV 449 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JMV 449 acetate, a potent and metabolically stable neurotensin receptor agonist.[1] JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), where the peptide bond between the lysine residues at positions 8 and 9 is replaced by a reduced methyleneamino group [ψ(CH2NH)]. This modification confers significant resistance to enzymatic degradation. This document details the binding affinity, functional activity, and signaling pathways associated with JMV 449, presenting quantitative data in tabular format, outlining detailed experimental protocols, and visualizing key processes with diagrams.

Quantitative Pharmacological Data

The in vitro potency and efficacy of JMV 449 have been determined through various binding and functional assays. The following tables summarize the key quantitative parameters.

| Parameter | Value | Assay Description | Tissue/Cell Type | Reference |

| IC50 | 0.15 nM | Inhibition of [125I]-Neurotensin Binding | Neonatal Mouse Brain Homogenates | [1] |

| EC50 | 1.9 nM | Contraction Assay | Guinea Pig Ileum | [1] |

| Insulin Secretion | Dose-dependent increase | Static Insulin Secretion Assay | BRIN-BD11 Cells | [2] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of JMV 449 for the neurotensin receptor.

Methodology:

-

Tissue Preparation: Neonatal mouse brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled neurotensin analogue, [125I]-NT, and varying concentrations of JMV 449.

-

Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-NT (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Guinea Pig Ileum Contraction Assay

Objective: To assess the functional agonist activity of JMV 449 on smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Krebs-Ringer bicarbonate solution.

-

Organ Bath Setup: The ileum segment is mounted in an organ bath containing the Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2/5% CO2.

-

Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension is applied to the tissue.

-

Cumulative Concentration-Response Curve: After an equilibration period, JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has stabilized.

-

Data Analysis: The contractile responses are measured and plotted against the logarithm of the JMV 449 concentration to generate a concentration-response curve. The EC50 value, the concentration of JMV 449 that produces 50% of the maximal contractile response, is determined from this curve.

In Vitro Insulin Secretion Assay

Objective: To evaluate the effect of JMV 449 on insulin secretion from pancreatic beta cells.

Methodology:

-

Cell Culture: BRIN-BD11 cells, a clonal pancreatic beta-cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Secretion Assay: The cells are seeded in multi-well plates and allowed to adhere. Prior to the assay, the cells are washed and pre-incubated in a low-glucose buffer.

-

Stimulation: The cells are then incubated with various concentrations of JMV 449 in the presence of a stimulatory concentration of glucose.

-

Sample Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.

-

Insulin Quantification: The insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted in response to JMV 449 is normalized to the total cellular protein content or cell number and expressed as a fold-change relative to the control (glucose alone).

Signaling Pathways and Visualizations

JMV 449 exerts its effects by activating the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR). The binding of JMV 449 to NTR1 initiates a cascade of intracellular signaling events.

The diagram above illustrates the primary signaling cascades initiated by JMV 449 binding to the NTR1 receptor. This includes the activation of Gαq, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of Gαi/o, which inhibits adenylyl cyclase. Furthermore, the receptor can recruit β-arrestin, leading to downstream effects and receptor internalization.

This workflow diagram outlines the logical progression of experiments for the in vitro characterization of JMV 449, from initial assays to the determination of its pharmacological profile.

References

JMV 449 Acetate and its Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), acting as a high-affinity agonist for the neurotensin receptor 1 (NTS1).[1][2] While direct electrophysiological studies specifically investigating this compound are limited in publicly available literature, its mechanism of action can be inferred from the extensive research on neurotensin and other NTS1 agonists. This guide synthesizes the current understanding of how NTS1 receptor activation, the primary target of this compound, modulates neuronal excitability. The data presented herein is largely based on studies of neurotensin and other selective NTS1 agonists, serving as a robust proxy for the anticipated effects of this compound.

Core Mechanism of Action: NTS1 Receptor-Mediated Modulation of Ion Channels

The principal effect of this compound on neuronal excitability is an increase in firing frequency. This is achieved through the activation of the NTS1 receptor, a G-protein coupled receptor (GPCR). The subsequent intracellular signaling cascade leads to the modulation of specific potassium channels, ultimately resulting in neuronal depolarization and increased excitability.

Quantitative Data on the Effects of NTS1 Receptor Agonists on Neuronal Excitability

The following tables summarize quantitative data from studies on neurotensin and its agonists, which are expected to be comparable to the effects of this compound.

| Parameter | Agonist | Neuronal Population | Concentration | Observed Effect | Reference |

| Binding Affinity (IC50) | JMV 449 | Neonatal mouse brain | 0.15 nM | Inhibition of [¹²⁵I]-NT binding | [1] |

| Functional Activity (EC50) | JMV 449 | Guinea pig ileum | 1.9 nM | Contraction | [1] |

| Neuronal Firing Rate | Neurotensin | Ventral Tegmental Area (VTA) dopaminergic neurons | 35 nM (EC50) | Increased firing rate | |

| Neuronal Excitability | Neurotensin | Entorhinal cortex neurons | Not specified | Persistent increase in action potential firing | |

| Neuronal Excitability | Neurotensin | Central amygdala neurons | Not specified | Increased neuronal excitability |

| Ion Channel | Agonist | Neuronal Population | Effect | Consequence | Reference |

| TREK-2 K+ channels | Neurotensin | Entorhinal cortex neurons | Downregulation | Reduced potassium efflux, leading to depolarization | |

| Inwardly rectifying K+ (Kir) channels | Neurotensin | Central amygdala neurons | Depression | Reduced potassium influx at hyperpolarized potentials, contributing to depolarization |

Signaling Pathways

The activation of the NTS1 receptor by agonists like this compound initiates a well-defined signaling cascade within the neuron.

Caption: NTS1 receptor activation by this compound initiates a Gq-protein-mediated signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of neurotensin agonists on neuronal excitability. These protocols can be adapted for studying this compound.

Electrophysiological Recordings in Brain Slices

This protocol is based on methods used to study the effects of neurotensin on neurons in the entorhinal cortex and central amygdala.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) with isoflurane and decapitate.

-

Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Whole-Cell Patch-Clamp Recording:

-

Place a single brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Obtain a giga-ohm seal on the cell membrane of the target neuron and then rupture the membrane to establish the whole-cell configuration.

-

Record membrane potential and action potentials in current-clamp mode.

3. Drug Application:

-

Prepare a stock solution of this compound in distilled water or a suitable solvent.

-

Dilute the stock solution in aCSF to the desired final concentrations.

-

Apply this compound to the brain slice via bath perfusion.

4. Data Analysis:

-

Measure changes in resting membrane potential, action potential firing frequency, and input resistance before, during, and after the application of this compound.

-

To assess firing frequency, inject depolarizing current steps of varying amplitudes.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal excitability.

Caption: A standard workflow for electrophysiological assessment of this compound's effects.

Logical Relationships in this compound's Action

The excitatory effect of this compound is a direct consequence of its interaction with the NTS1 receptor and the subsequent modulation of ion channel activity.

Caption: The logical progression from this compound binding to increased neuronal excitability.

Conclusion

This compound, as a potent NTS1 receptor agonist, is predicted to enhance neuronal excitability. This effect is primarily mediated by the Gq-protein/PLC/PKC signaling pathway, leading to the downregulation of TREK-2 and inwardly rectifying potassium channels. The resulting decrease in potassium conductance causes membrane depolarization and an increase in the neuronal firing rate. The provided experimental protocols and conceptual frameworks offer a solid foundation for the further investigation and characterization of this compound's specific effects on neuronal function, which holds potential for therapeutic applications in various neurological disorders.

References

JMV 449 Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable neurotensin receptor agonist. As a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), it exhibits high affinity for neurotensin receptors and demonstrates prolonged physiological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative pharmacological data, and a visualization of its primary signaling pathway.

Discovery and Pharmacological Profile

JMV 449 was developed as a metabolically stable analogue of neurotensin to overcome the rapid degradation of the native peptide, thereby enabling more sustained in vivo effects. It is a pseudopeptide where the peptide bond between the first two lysine residues is replaced by a reduced methyleneamino group (CH₂NH)[1]. This modification confers resistance to enzymatic degradation while maintaining high affinity for the neurotensin receptors[1].

The primary biological effects of JMV 449 are mediated through its agonist activity at neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). These effects include potent and long-lasting hypothermia and analgesia when administered centrally[1]. Furthermore, JMV 449 has been shown to have neuroprotective effects and to influence pancreatic islet function and appetite control.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for JMV 449.

| Parameter | Value | Assay | Reference |

| IC₅₀ | 0.15 nM | Inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates | [2] |

| EC₅₀ | 1.9 nM | Contraction of guinea pig ileum | [2] |

Synthesis of this compound

The synthesis of JMV 449, with the chemical structure H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. The key step is the introduction of the reduced peptide bond isostere. The final product is typically purified as a trifluoroacetate (TFA) salt and then converted to the acetate salt.

Experimental Protocol: Solid-Phase Synthesis and Purification

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

-

Boc-Lys(Fmoc)-CHO (tert-butoxycarbonyl-lysinal)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (Trifluoroacetic acid/Triisopropylsilane/Water)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC purification system with a C18 column

-

HPLC buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)

-

Acetate conversion buffer: 0.1 M Ammonium acetate in water/acetonitrile

Procedure:

-

Resin Preparation: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Peptide Chain Elongation (SPPS):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: Dissolve Fmoc-Ile-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).

-

Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Pro-OH.

-

-

Introduction of the Pseudopeptide Bond:

-

After coupling Fmoc-Pro-OH and subsequent Fmoc deprotection, couple Fmoc-Lys(Boc)-OH.

-

Perform Fmoc deprotection to expose the N-terminal amine of the lysine residue.

-

Reductive Amination: Swell the resin in 1% acetic acid in DMF. Add Boc-Lys(Fmoc)-CHO (3 eq) and NaBH₃CN (5 eq). Allow the reaction to proceed for 12 hours. Wash the resin thoroughly with DMF and DCM.[3]

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal lysine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours. Filter the resin and collect the filtrate.

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a gradient of Buffer A and Buffer B.

-

Conversion to Acetate Salt: Lyophilize the purified peptide (TFA salt). Redissolve the peptide in water and purify again by HPLC using a volatile buffer system, such as a gradient of 0.1 M ammonium acetate in water and acetonitrile. Lyophilize the collected fractions to obtain the final this compound salt.[4][5]

Experimental Workflow: Synthesis of this compound

Biological Assays

In Vitro: Guinea Pig Ileum Contraction Assay

This assay is a classic method to determine the contractile or relaxant activity of a substance on smooth muscle. Neurotensin and its agonists cause contraction of the guinea pig ileum.

Experimental Protocol:

-

Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized. A segment of the ileum is removed and placed in Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl, 1.3 mM MgCl₂, 26 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM glucose), gassed with 95% O₂/5% CO₂ at 37°C.[6]

-

Apparatus Setup: A longitudinal muscle strip is prepared and mounted in an organ bath containing the buffer. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Assay:

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

The contractile response is recorded until a plateau is reached.

-

The EC₅₀ value is calculated from the concentration-response curve.

-

In Vivo: Mouse Hypothermia and Analgesia (Tail-Flick Test)

Central administration of neurotensin agonists induces hypothermia and analgesia. The tail-flick test is a common method to assess the analgesic effect.

Experimental Protocol:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Drug Administration: this compound is dissolved in saline and administered intracerebroventricularly (i.c.v.).

-

Hypothermia Measurement: Rectal temperature is measured at various time points before and after injection using a digital thermometer.

-

Analgesia (Tail-Flick Test):

-

The mouse is gently restrained, and its tail is positioned over a radiant heat source of a tail-flick apparatus.[7][8]

-

The latency for the mouse to flick its tail away from the heat is recorded. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.[9]

-

Baseline latency is measured before drug administration.

-

Tail-flick latency is measured at different time points after this compound administration.

-

An increase in tail-flick latency indicates an analgesic effect.

-

Signaling Pathway

JMV 449 exerts its effects by binding to and activating neurotensin receptors, primarily the Gq-protein coupled NTSR1.[10][11] This activation initiates a downstream signaling cascade.

Description of the Pathway:

-

Receptor Binding: JMV 449 binds to the extracellular domain of NTSR1.[12]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[13]

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[10]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC can then phosphorylate a variety of intracellular proteins, leading to the activation of downstream signaling pathways such as the MAPK/ERK and NF-κB pathways, ultimately resulting in the observed physiological effects.[11]

JMV 449/NTSR1 Signaling Pathway Diagram

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the neurotensin system. Its enhanced metabolic stability compared to native neurotensin allows for more robust and prolonged in vivo studies. The detailed synthetic and analytical protocols provided in this guide offer a framework for its preparation and characterization, while the elucidation of its signaling pathway provides a basis for understanding its mechanism of action at the molecular level. This information is critical for researchers and drug development professionals exploring the therapeutic potential of neurotensin receptor agonists.

References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. Solid phase synthesis of peptides containing the CH2NH peptide bond isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 8. Tail flick test - Wikipedia [en.wikipedia.org]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 11. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

The Pharmacodynamics of JMV 449 Acetate in Naive Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate, a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13), demonstrates significant pharmacodynamic effects in naive animals, primarily mediated through its agonist activity at the neurotensin receptor 1 (NTSR1). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. The information presented is intended to support further research and development of neurotensin receptor-targeted therapeutics.

Core Pharmacodynamic Effects

This compound exhibits a robust and long-lasting profile of central nervous system effects following administration in naive animals. The primary observed pharmacodynamic outcomes are potent analgesia and profound hypothermia. Additionally, significant neuroprotective effects have been documented in models of cerebral ischemia.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vivo studies of this compound in naive animals.

Table 1: Analgesic and Hypothermic Effects of Intracerebroventricular (i.c.v.) JMV 449 in Mice

| Parameter | Dose (pmol/mouse, i.c.v.) | Observed Effect | Duration of Effect | Reference |

| Analgesia (Tail-Flick Test) | 120 | Significant increase in tail-flick latency | Long-lasting | [1] |

| Hypothermia | 30 | Decrease in rectal temperature of ~2°C | > 2 hours | [1] |

| 120 | Decrease in rectal temperature of ~4°C | > 4 hours | [1] | |

| 480 | Decrease in rectal temperature of ~6°C | > 6 hours | [1] |

Table 2: Neuroprotective Effects of JMV 449 in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

| Dose (nmol, i.c.v.) | Primary Outcome | Measurement Time-point | Result | Reference |

| 0.6 | Infarct Volume Reduction | 24 hours post-ischemia | Significant reduction | [2] |

| 0.6 | Infarct Volume Reduction | 14 days post-ischemia | Significant reduction | [2] |

| 0.6 | Core Body Temperature | 30 minutes post-injection | Decline of 6-7°C | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a potent agonist at the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[1] The binding of JMV 449 to NTSR1 initiates a cascade of intracellular signaling events.

NTSR1 Signaling Cascade

NTSR1 is known to couple to several G protein subtypes, with a preference for the Gq/11 family.[3][4] Activation of Gq/11 by the JMV 449-NTSR1 complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These signaling events ultimately lead to the diverse physiological responses observed, including modulation of neuronal activity, temperature regulation, and pain perception.[5] NTSR1 can also couple to other G proteins, such as Gs, which can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[6]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments used to characterize the pharmacodynamics of this compound in naive animals.

Intracerebroventricular (i.c.v.) Injection in Mice

Intracerebroventricular administration is a common route for delivering JMV 449 directly to the central nervous system, bypassing the blood-brain barrier.

-

Animal Model: Male Swiss-Webster mice (or other appropriate strain) weighing 20-25 g are typically used.

-

Anesthesia: Mice are briefly anesthetized with an inhalant anesthetic such as isoflurane.

-

Injection Procedure: A small incision is made in the scalp to expose the skull. A sterile 27-gauge needle attached to a microsyringe is inserted through the skull into a lateral ventricle. The coordinates for injection are typically 1 mm posterior and 1 mm lateral to the bregma, with a depth of 2-3 mm.[7][8][9]

-

Volume and Rate: A small volume (e.g., 1-5 µL) of the this compound solution is injected slowly over a period of 1-2 minutes to prevent a rapid increase in intracranial pressure.[7][8]

-

Post-Procedure Care: The incision is closed with sutures or tissue adhesive, and the animal is allowed to recover in a warm environment.

Tail-Flick Test for Analgesia

The tail-flick test is a standard method for assessing the analgesic effects of compounds.

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

-

Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The latency to a rapid flick of the tail away from the heat is automatically recorded.

-

Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

-

Data Analysis: The latency to tail-flick is measured before and at various time points after JMV 449 administration. An increase in latency indicates an analgesic effect.

Core Body Temperature Measurement

Monitoring core body temperature is essential for evaluating the hypothermic effects of JMV 449.

-

Apparatus: A digital thermometer with a flexible rectal probe is used.

-

Procedure: The mouse is gently restrained, and the lubricated rectal probe is inserted to a consistent depth (approximately 1.5-2 cm) into the rectum.

-

Measurement: The temperature is recorded after it has stabilized. Measurements are taken before and at regular intervals after drug administration.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model for Neuroprotection

This surgical model is used to induce a focal ischemic stroke to assess the neuroprotective potential of JMV 449.

-

Anesthesia: The mouse is anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: A small craniotomy is performed over the temporal bone to expose the middle cerebral artery (MCA). The MCA is then permanently occluded by electrocoagulation or ligation with a fine suture.

-

Drug Administration: JMV 449 or vehicle is typically administered i.c.v. immediately after the occlusion.[2]

-

Post-Operative Care: The animal is allowed to recover in a controlled environment with access to food and water.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic brain damage.

-

Tissue Preparation: At a predetermined time point after pMCAO (e.g., 24 hours), the mouse is euthanized, and the brain is rapidly removed and sectioned into coronal slices (typically 1-2 mm thick).

-

Staining: The brain slices are incubated in a 1-2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[10][11][12]

-

Mechanism: Viable tissue with intact mitochondrial dehydrogenase activity reduces the colorless TTC to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).

-

Quantification: The stained sections are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is then calculated by integrating the infarct area over the thickness of the slices.[11]

Conclusion

This compound is a powerful research tool for investigating the physiological roles of the neurotensin system. Its potent and sustained agonist activity at NTSR1 produces marked analgesic, hypothermic, and neuroprotective effects in naive animals. The detailed pharmacodynamic data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of neurotensin receptor modulation into clinical applications. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and safety profile of this compound and related compounds.

References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 8. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]

- 9. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JMV 449 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 acetate is a potent and metabolically stable agonist for the neurotensin receptor type 1 (NTS1). As a pseudopeptide analogue of neurotensin-(8-13), it exhibits prolonged biological activity, making it a valuable tool for investigating the physiological roles of neurotensin signaling in vivo. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available research. The primary in vivo effects observed following JMV 449 administration include hypothermia, analgesia, neuroprotection, and modulation of food intake.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C38H66N8O7 |

| Molecular Weight | 746.96 g/mol |

| Appearance | White lyophilized solid |

| Solubility | Soluble up to 0.80 mg/mL in water.[1][2] |

| Storage | Store lyophilized powder at -20°C. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

In Vivo Administration Protocols

This compound has been effectively administered in mice via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes. The choice of administration route depends on the desired biological effect and experimental design.

Intracerebroventricular (i.c.v.) Administration

Central administration is necessary for targeting the central nervous system effects of JMV 449, such as hypothermia, analgesia, and neuroprotection.

Experimental Protocol:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane). Secure the animal in a stereotaxic frame.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks.

-

Injection Site: Determine the coordinates for the lateral ventricle. A common target is 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface.

-

Craniotomy: Drill a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.

-

Preparation of this compound Solution:

-

Allow the lyophilized this compound to equilibrate to room temperature.

-

Reconstitute in a sterile vehicle. While the specific vehicle for i.c.v. administration of JMV 449 is not consistently reported in the literature, sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) are commonly used and appropriate choices.

-

Vortex gently to ensure complete dissolution.

-

-

Injection:

-

Load a Hamilton syringe with the desired volume of JMV 449 solution.

-

Slowly lower the injection needle through the burr hole to the target depth.

-

Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.

-

Leave the needle in place for an additional 2-5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.

Dosage and Observed Effects (i.c.v.):

| Dose | Animal Model | Observed Effect | Reference |

| 0.6 nmol | Mouse | Neuroprotection, significant reduction in infarct volume.[3] | |

| Not Specified | Mouse | Potent and long-lasting hypothermia and analgesia.[4] |

Intraperitoneal (i.p.) Administration

Systemic administration via the i.p. route has been used to study the effects of JMV 449 on metabolic parameters such as food intake.

Experimental Protocol:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint or a rodent restrainer can be used.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

-

Preparation of this compound Solution:

-

Reconstitute lyophilized this compound in sterile 0.9% w/v NaCl (saline).[5]

-

Ensure the solution is at room temperature before injection.

-

-

Injection:

-

Use an appropriately sized sterile needle (e.g., 25-27 gauge).

-

Insert the needle at a 30-40 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.

-

Inject the desired volume smoothly. The maximum recommended injection volume is typically 10 mL/kg.

-

-

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Dosage and Observed Effects (i.p.):

| Dose | Animal Model | Observed Effect | Reference |

| 25 nmol/kg | Mouse | Inhibition of food intake in overnight-fasted mice.[6] |

Signaling Pathway of this compound

This compound exerts its effects by activating the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Upon binding, NTS1 can couple to several G protein subtypes, leading to the activation of multiple downstream signaling cascades.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study using this compound.

References

- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]

Application Notes and Protocols: Intracerebroventricular (ICV) Injection of JMV 449 Acetate in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13).[1][2][3] It functions as a neurotensin receptor agonist with high affinity, demonstrating significantly greater resistance to degradation compared to native neurotensin.[1] Intracerebroventricular (ICV) administration of this compound in mice has been shown to elicit pronounced and long-lasting physiological effects, including hypothermia and analgesia.[1][2][3] These characteristics make this compound a valuable tool for investigating the central effects of neurotensin receptor stimulation in vivo.

Mechanism of Action

This compound exerts its effects by binding to and activating neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) that, upon agonist binding, activates a Gq protein subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the in vivo effects of intracerebroventricularly administered this compound in mice, based on available literature.

| Parameter | Dose Range (per mouse) | Observed Effect | Duration of Effect | Reference |

| Hypothermia | 0.3 - 3 nmol | Dose-dependent decrease in rectal temperature. | Potent and long-lasting. | [1] |

| Analgesia (Tail-flick test) | 0.3 - 3 nmol | Dose-dependent increase in tail-flick latency. | Potent and long-lasting. | [1] |

Note: The referenced study abstract describes these effects as "highly potent and long-lasting" but does not provide specific quantitative values for temperature change or tail-flick latency. Researchers should consult the full publication for detailed dose-response curves.

Experimental Protocols

Preparation of this compound Solution for ICV Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Determine the desired concentration: Based on the target dose per mouse and the injection volume (typically 2-5 µL), calculate the required concentration of the this compound solution. For example, for a 1 nmol dose in a 2 µL injection volume, a 0.5 mM solution is needed.

-

Weigh the peptide: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization: this compound is soluble in water.[2] Add the calculated volume of sterile saline or aCSF to the microcentrifuge tube.

-

Mixing: Gently vortex the tube to dissolve the powder. If solubility is an issue, brief sonication in an ultrasonic bath can be used.

-

Storage: The prepared solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Intracerebroventricular (ICV) Injection Procedure (Stereotaxic Method)

Materials:

-

Adult male mice (e.g., Swiss albino)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical drill

-

Surgical scissors and forceps

-

Cotton swabs

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Suturing material or tissue adhesive

-

Heating pad

Experimental Workflow Diagram

Caption: ICV Injection Experimental Workflow.

Protocol:

-

Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Stereotaxic Mounting: Place the anesthetized mouse in the stereotaxic frame. Ensure the head is level in all three planes.

-

Surgical Preparation: Shave the fur from the surgical area on the scalp. Clean the area with an antiseptic solution.

-

Incision: Make a midline incision in the scalp to expose the skull.

-

Identification of Bregma: Identify the bregma landmark on the skull.

-

Drilling: Using the stereotaxic coordinates for the lateral ventricle (a typical coordinate for adult mice is approximately: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface), carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.

-

Injection:

-

Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.

-

Mount the syringe on the stereotaxic arm and slowly lower the needle to the target DV coordinate.

-

Infuse the solution (e.g., 2-5 µL) over a period of 1-2 minutes to allow for diffusion and minimize backflow.

-

-

Needle Withdrawal: Leave the needle in place for an additional 1-2 minutes post-injection before slowly retracting it.

-

Suturing: Suture the scalp incision or close it with tissue adhesive.

-

Recovery: Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia. Monitor the animal until it is fully ambulatory.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics as required by institutional guidelines.

Assessment of Hypothermia

Materials:

-

Rectal thermometer for small rodents

-

Timer

Protocol:

-

Baseline Measurement: Measure the baseline rectal temperature of the mouse before the ICV injection.

-

Post-injection Measurements: Following the ICV injection and recovery from anesthesia, measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the time course and magnitude of the hypothermic effect.

-

Data Analysis: Compare the post-injection temperatures to the baseline temperature and to a vehicle-injected control group.

Assessment of Analgesia (Tail-Flick Test)

Materials:

-

Tail-flick analgesia meter

-

Timer

Protocol:

-

Baseline Measurement: Determine the baseline tail-flick latency for each mouse before the ICV injection. This is the time it takes for the mouse to flick its tail away from a radiant heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Post-injection Measurements: At various time points after the ICV injection (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test.

-